1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one, also known as A-366, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. A-366 belongs to the class of compounds known as κ-opioid receptor agonists, which have been shown to have analgesic and antidepressant effects. In
Mécanisme D'action
1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one works by binding to κ-opioid receptors in the brain and spinal cord, which are involved in the regulation of pain, mood, and inflammation. By activating these receptors, this compound can modulate the release of neurotransmitters such as dopamine and serotonin, leading to its analgesic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of pain and mood, and the reduction of inflammation. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a potentially safer alternative to other opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one in lab experiments is its specificity for κ-opioid receptors, which allows for more targeted research on the role of these receptors in pain, mood, and inflammation. However, a limitation of using this compound is its low solubility, which can make it difficult to administer in experiments. Additionally, further research is needed to fully understand the potential side effects and long-term effects of this compound.
Orientations Futures
There are several future directions for research on 1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one, including:
1. Further studies on the potential therapeutic effects of this compound in humans, particularly as a treatment for pain and depression.
2. Exploration of the potential side effects and long-term effects of this compound, including its potential for abuse and dependence.
3. Investigation of the potential of this compound as a treatment for inflammatory conditions such as arthritis.
4. Development of new synthesis methods for this compound that improve its solubility and ease of administration in lab experiments.
5. Examination of the role of κ-opioid receptors in other physiological processes, such as addiction and stress.
In conclusion, this compound is a chemical compound with potential as a therapeutic agent for pain, depression, and inflammation. Its specificity for κ-opioid receptors makes it a valuable tool for research on the role of these receptors in various physiological processes. However, further research is needed to fully understand its potential therapeutic effects and potential side effects.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one involves several steps, including the reaction of 1-(4-bromophenyl)-2-pyrrolidinone with 3-azabicyclo[3.3.1]nonane, followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of this compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one has been the subject of several scientific studies, primarily focused on its potential as a therapeutic agent. One study found that this compound showed analgesic effects in mice, indicating its potential as a pain reliever. Another study found that this compound had antidepressant effects in rats, suggesting its potential as a treatment for depression. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential as a treatment for inflammatory conditions.
Propriétés
IUPAC Name |
1-[4-(1-azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17-2-1-9-20(17)15-5-3-14(4-6-15)18-16-12-19-10-7-13(16)8-11-19/h3-6,13,16,18H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFLMYIAAIBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC3CN4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.